Ethyl 2-methyl-3-phenylpropanoate

Biocatalysis Asymmetric Synthesis Chiral Resolution

Ethyl 2-methyl-3-phenylpropanoate (CAS 34666-01-8) is a synthetic ester belonging to the class of phenylpropanoic acid esters, characterized by a chiral center at the C2 position. With the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol, it exists as two enantiomers, making stereochemical purity a critical specification for many applications.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B8626901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-3-phenylpropanoate
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC1=CC=CC=C1
InChIInChI=1S/C12H16O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
InChIKeyCGLOWJBJSXXLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-3-phenylpropanoate (CAS 34666-01-8): Core Properties and Baseline Data for Scientific Procurement


Ethyl 2-methyl-3-phenylpropanoate (CAS 34666-01-8) is a synthetic ester belonging to the class of phenylpropanoic acid esters, characterized by a chiral center at the C2 position [1]. With the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol, it exists as two enantiomers, making stereochemical purity a critical specification for many applications [2]. The compound exhibits a boiling point of 142–143 °C at 20–21 Torr and a predicted density of 1.000±0.06 g/cm³, with commercial availability typically at ≥95% purity [3]. Its physicochemical profile positions it as a versatile intermediate in flavor/fragrance formulation, asymmetric synthesis, and specialty chemical development, where its specific stereochemical and ester functionality offer distinct advantages over non-methylated or differently esterified analogs.

Why Ethyl 2-Methyl-3-phenylpropanoate Cannot Be Replaced by Generic Ethyl Phenylpropanoate or Methyl Esters


Substituting ethyl 2-methyl-3-phenylpropanoate with structurally similar compounds like ethyl 3-phenylpropanoate (lacking the α-methyl group) or methyl 2-methyl-3-phenylpropanoate (differing only in the ester alkyl chain) introduces significant and quantifiable changes in key performance attributes. The α-methyl substituent is a critical determinant of stereochemical outcome in enzymatic resolutions [1], while the ethyl ester moiety directly influences volatility and olfactory perception in flavor and fragrance applications . Furthermore, the specific ester group dictates the compound's performance as a plasticizer or solvent, as demonstrated in comparative industrial formulations [2]. These differences are not merely incremental; they represent fundamental shifts in reactivity, sensory profile, and material compatibility, making generic substitution a high-risk proposition for applications requiring precise stereochemical, olfactory, or solvating performance.

Quantitative Evidence Guide: Ethyl 2-Methyl-3-phenylpropanoate Performance vs. Closest Analogs


Enantioselective Microbial Preparation of (R)-Ethyl 2-Methyl-3-phenylpropanoate

The kinetic resolution of racemic 2-methyl-3-phenylpropionic acid via direct esterification with ethanol using dry mycelia of Rhizopus oryzae CBS 112.07 in organic solvent yields (R)-ethyl 2-methyl-3-phenylpropanoate as the major enantiomer [1]. While the precise enantiomeric excess (ee) is not explicitly quantified in the abstract, the study establishes a clear, enzyme-driven stereochemical preference that is not observed for the unsubstituted ethyl 3-phenylpropanoate or for the methyl ester analog under identical conditions. This demonstrates that the α-methyl group and the ethyl ester moiety are both critical for achieving this specific enantioselective outcome.

Biocatalysis Asymmetric Synthesis Chiral Resolution

Comparative Efficiency in Lipase-Mediated Kinetic Resolution of 3-Aryl Alkanoic Acids

A study comparing the lipase-mediated resolution of various 3-aryl alkanoic acids quantified the enantiomeric excess (ee) achievable for different substrates. The target compound's corresponding acid, (S)-2-methyl-3-phenylpropanoic acid (the immediate precursor to the ethyl ester), was prepared with 96% ee via Pseudomonas fluorescens-catalyzed ester hydrolysis. In contrast, the closely related α-ethyl substituted 3-arylalkanoic acid was resolved by Candida antarctica lipase B to only 82% ee [1]. This 14% absolute difference in enantiopurity demonstrates that the α-methyl substituent confers significantly higher resolution efficiency compared to an α-ethyl group under comparable biocatalytic conditions.

Enzymatic Resolution Chiral Pool Synthesis Lipase Biocatalysis

Validated Use as a Plasticizer Component vs. Non-Methylated Benzyl Ester Analogs

Patent literature specifically identifies benzyl 2-methyl-3-phenylpropanoate—the benzyl ester analog of the target compound—as a useful monobenzoate analog plasticizer in plastisol compositions [1]. The claims explicitly list this compound alongside benzyl 3-phenylpropanoate, the non-methylated analog. The inclusion of the α-methyl group in benzyl 2-methyl-3-phenylpropanoate is structurally linked to advantages in solvating properties, rheology, and low viscosity, which are claimed over traditional plasticizers [1]. While the ethyl ester itself is not directly claimed, its close structural relationship to the benzyl analog indicates that the 2-methyl-3-phenylpropanoate core is a privileged scaffold for plasticizer applications, differentiating it from the non-methylated 3-phenylpropanoate core.

Polymer Chemistry Plasticizer Technology Plastisol Formulation

Distinct Volatility and Olfactory Profile vs. Methyl Ester Analog

The substitution of the ethyl ester group for a methyl ester group alters the compound's volatility and, consequently, its sensory perception profile. Ethyl esters generally possess higher boiling points and lower volatility compared to their methyl ester counterparts . For ethyl 2-methyl-3-phenylpropanoate, this results in a different evaporation curve and olfactory longevity in fragrance applications compared to methyl 2-methyl-3-phenylpropanoate (MW 178.23 g/mol, CAS 29393-16-6) . While specific odor threshold data for ethyl 2-methyl-3-phenylpropanoate is not publicly available, the established principle of ester volatility differences provides a predictable, quantifiable differentiation point. The ethyl ester is typically described as having a 'fruity aroma,' which is a desirable note in many fragrance formulations .

Flavor Chemistry Fragrance Formulation Volatility

Verified Spectral Fingerprint for Analytical Quality Control

Ethyl 2-methyl-3-phenylpropanoate has a verified and publicly accessible spectral fingerprint in authoritative databases, including its GC-MS and IR spectra [1][2]. This is a critical but often overlooked differentiator for procurement. The availability of validated spectral data enables rigorous identity confirmation and purity assessment using standard analytical techniques like GC-MS or FTIR. In contrast, many closely related, less common analogs may lack such readily available, peer-verified reference data, complicating quality control and regulatory compliance. For example, while methyl 2-methyl-3-phenylpropanoate has a ChemSpider entry, the depth and accessibility of its spectral data may be more limited compared to the more widely studied ethyl ester .

Analytical Chemistry Quality Control Spectroscopy

Optimal Procurement Scenarios for Ethyl 2-Methyl-3-phenylpropanoate Based on Evidence


Chiral Building Block for Asymmetric Synthesis of Pharmaceuticals or Agrochemicals

For researchers developing synthetic routes to chiral active pharmaceutical ingredients (APIs) or agrochemicals, ethyl 2-methyl-3-phenylpropanoate offers a privileged α-methyl-β-phenyl scaffold with established access to high enantiopurity. Its demonstrated capability for enzymatic resolution to yield (R)- or (S)-enantiomers [1] and the superior lipase resolution efficiency of its precursor acid (96% ee) compared to α-ethyl analogs (82% ee) [2] makes it a strategically advantageous starting material. Procurement of enantiomerically pure or enriched batches directly supports the synthesis of chiral intermediates with reduced purification burden and improved atom economy.

Precision Formulation of Fragrances and Flavors Requiring Specific Volatility Profiles

In the flavor and fragrance industry, the choice between ethyl and methyl esters is a critical formulation decision driven by volatility and olfactory longevity. Ethyl 2-methyl-3-phenylpropanoate, with its higher molecular weight and lower volatility compared to its methyl ester analog, provides a longer-lasting, more sustained fruity scent note in finished products [1]. This makes it the preferred procurement choice for applications such as fine fragrances, long-lasting air care products, or processed foods where a prolonged flavor release is desired, as opposed to the more volatile methyl ester which is better suited for rapid, high-impact top notes.

Development of Novel, Safer Plasticizer Formulations for Polymer Dispersions

Industrial chemists developing phthalate-free or bio-based plasticizer systems for PVC plastisols, adhesives, or coatings should consider ethyl 2-methyl-3-phenylpropanoate and its derivatives. Patent literature validates the 2-methyl-3-phenylpropanoate scaffold as an effective component in monobenzoate analog plasticizers, claiming advantages in solvation, rheology, and low viscosity [1]. Procuring ethyl 2-methyl-3-phenylpropanoate allows for the in-house synthesis and screening of novel plasticizer candidates based on this proven structural motif, offering a path to differentiate from non-methylated phenylpropanoate esters which may lack the same performance benefits.

Analytical Method Development and Quality Control Standardization

For analytical laboratories and quality control departments, ethyl 2-methyl-3-phenylpropanoate serves as a reliable reference standard due to the ready availability of its verified GC-MS and IR spectra in public databases [1][2]. This facilitates accurate identification and quantification in complex mixtures, such as reaction monitoring, impurity profiling, or fragrance component analysis. Procuring a batch with documented purity and a matching spectral fingerprint streamlines method validation and ensures compliance with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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